Cas no 1005650-61-2 (2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid)
2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(4-Chloro-5-methyl-1H-pyrazol-1-yl)-propanoic acid
- 2-(4-Chloro-5-methyl-pyrazol-1-yl)propanoic acid
- 2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)PROPANOICACID
- 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid
- AKOS000308205
- 2-(4-chloro-5-methyl-pyrazol-1-yl)-propionic acid, AldrichCPR
- EN300-83576
- CS-0112669
- 2-(4-Chloro-5-methyl-pyrazol-1-yl)-propionic acid
- BBL038470
- 1005650-61-2
- MFCD03419636
- 2-(4-chloro-5-methylpyrazol-1-yl)propanoic acid
- STK312110
- Z1198162441
-
- MDL: MFCD03419636
- Inchi: 1S/C7H9ClN2O2/c1-4-6(8)3-9-10(4)5(2)7(11)12/h3,5H,1-2H3,(H,11,12)
- InChI Key: GTNFPPNAZPLJKR-UHFFFAOYSA-N
- SMILES: ClC1C=NN(C=1C)C(C(=O)O)C
Computed Properties
- Exact Mass: 188.0352552g/mol
- Monoisotopic Mass: 188.0352552g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 55.1Ų
2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 028120-250mg |
2-(4-Chloro-5-methyl-pyrazol-1-yl)-propionic acid |
1005650-61-2 | 95% | 250mg |
£160.00 | 2022-03-01 | |
| Fluorochem | 028120-1g |
2-(4-Chloro-5-methyl-pyrazol-1-yl)-propionic acid |
1005650-61-2 | 95% | 1g |
£363.00 | 2022-03-01 | |
| Fluorochem | 028120-2g |
2-(4-Chloro-5-methyl-pyrazol-1-yl)-propionic acid |
1005650-61-2 | 95% | 2g |
£638.00 | 2022-03-01 | |
| Fluorochem | 028120-5g |
2-(4-Chloro-5-methyl-pyrazol-1-yl)-propionic acid |
1005650-61-2 | 95% | 5g |
£963.00 | 2022-03-01 | |
| abcr | AB498349-100 mg |
2-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid |
1005650-61-2 | 100MG |
€231.60 | 2022-03-01 | ||
| abcr | AB498349-250 mg |
2-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid |
1005650-61-2 | 250MG |
€275.80 | 2022-03-01 | ||
| abcr | AB498349-500 mg |
2-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid |
1005650-61-2 | 500MG |
€409.30 | 2022-03-01 | ||
| abcr | AB498349-1 g |
2-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid |
1005650-61-2 | 1g |
€486.60 | 2022-03-01 | ||
| abcr | AB498349-5 g |
2-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid |
1005650-61-2 | 5g |
€1,185.30 | 2022-03-01 | ||
| Chemenu | CM313454-1g |
2-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid |
1005650-61-2 | 95%+ | 1g |
$403 | 2023-02-03 |
2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid Suppliers
2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid
Introduction to 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid (CAS No. 1005650-61-2)
2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid, identified by its CAS number 1005650-61-2, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic derivative features a pyrazole core substituted with a chloro group at the 4-position and a methyl group at the 5-position, coupled with a propanoic acid moiety. The structural configuration of this molecule imparts unique chemical and biological properties, making it a valuable intermediate in the development of novel therapeutic agents.
The compound’s pyrazole scaffold is well-documented for its versatility in medicinal chemistry, particularly in the design of kinase inhibitors, antiviral agents, and anti-inflammatory drugs. The presence of the chloro substituent enhances electrophilicity, facilitating further functionalization through nucleophilic aromatic substitution or cross-coupling reactions. Meanwhile, the methyl group at the 5-position influences steric and electronic properties, influencing both reactivity and binding affinity in biological targets.
In recent years, 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid has garnered attention in academic and industrial research due to its potential applications in drug discovery. Studies have highlighted its role as a precursor in synthesizing substituted pyrazoles with enhanced pharmacological activity. For instance, derivatives of this compound have been explored for their inhibitory effects on Janus kinases (JAKs), which are implicated in various inflammatory and autoimmune diseases. The propanoic acid side chain provides a handle for further derivatization, allowing chemists to fine-tune solubility, metabolic stability, and target specificity.
Advances in computational chemistry have further accelerated the exploration of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid‘s utility. Molecular docking studies suggest that structural modifications around the pyrazole ring can modulate binding interactions with protein targets. For example, recent publications have demonstrated that subtle changes in the chloro or methyl substituents can significantly alter enzyme inhibition profiles. This underscores the importance of this compound as a building block in rational drug design.
The synthesis of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid typically involves multi-step organic transformations starting from commercially available pyrazole derivatives. Key synthetic strategies include chlorination at the 4-position followed by alkylation or carboxylation at the propyl chain. Modern methodologies emphasize catalytic approaches to improve yields and minimize byproducts. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to introduce functional groups with high precision.
From a biological perspective, 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid has been investigated for its potential role as an immunomodulatory agent. Preclinical data indicate that certain derivatives exhibit anti-inflammatory properties by inhibiting cytokine production pathways. The pyrazole core’s ability to engage with heme-containing proteins has also been explored, suggesting applications in hemostasis-related therapies. Such findings position this compound as a promising candidate for further development into next-generation therapeutics.
The pharmaceutical industry has recognized the synthetic versatility of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid, leading to its incorporation into several drug discovery programs. Collaborative efforts between academia and industry have yielded novel scaffolds with improved pharmacokinetic profiles. Regulatory agencies have also taken note of its potential, classifying it as an intermediate requiring careful handling during clinical trial preparations. This reflects both its scientific merit and industrial relevance.
Future research directions may focus on exploring enantioselective synthesis routes to access chiral derivatives of this compound. Such efforts could unlock new therapeutic avenues, particularly in areas where stereochemistry dictates biological activity. Additionally, green chemistry principles may be applied to develop more sustainable synthetic protocols, reducing environmental impact while maintaining high yields.
In summary,2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid (CAS No. 1005650-61-2) represents a cornerstone in modern pharmaceutical chemistry. Its unique structural features offer unparalleled opportunities for drug design and development across multiple therapeutic domains. As research continues to uncover new applications for this compound, it remains indispensable in advancing medicinal chemistry innovation.
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